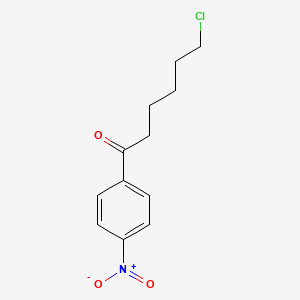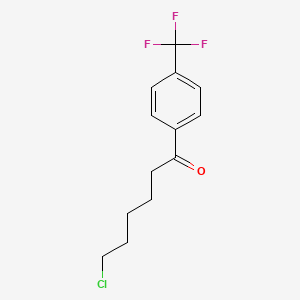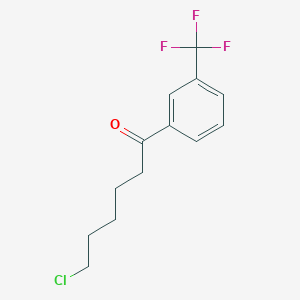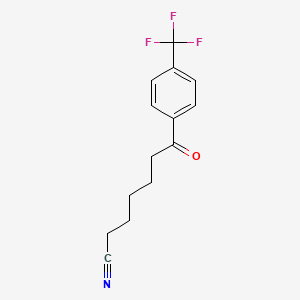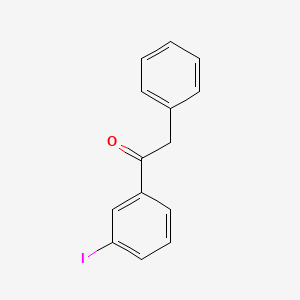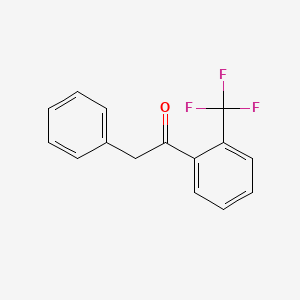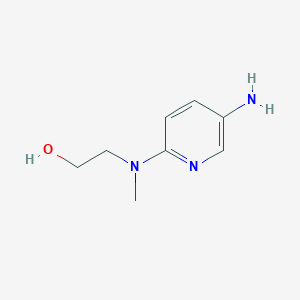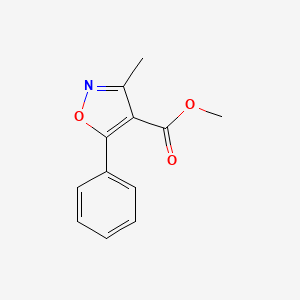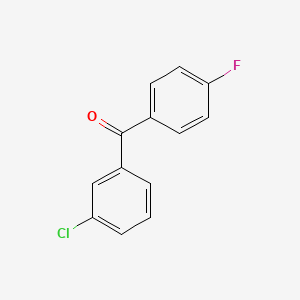
3-Chloro-4'-fluorobenzophenone
描述
3-Chloro-4’-fluorobenzophenone is an organic compound with the molecular formula C13H8ClFO. It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
作用机制
Target of Action
Benzophenones, in general, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Benzophenones are often involved in photochemical reactions . The presence of the chloro and fluoro substituents may influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Benzophenones can participate in various chemical reactions, potentially affecting multiple pathways depending on their specific structure and the biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions .
生化分析
Biochemical Properties
3-Chloro-4’-fluorobenzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules, leading to various biochemical effects . Additionally, 3-Chloro-4’-fluorobenzophenone can act as an inhibitor of certain enzymes, affecting their catalytic activity and altering metabolic pathways.
Cellular Effects
The effects of 3-Chloro-4’-fluorobenzophenone on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it may modulate cell signaling pathways, influencing gene expression and cellular metabolism. For instance, it can affect the expression of genes involved in oxidative stress response and apoptosis . At higher concentrations, 3-Chloro-4’-fluorobenzophenone may induce cytotoxic effects, leading to cell death through mechanisms such as oxidative stress and mitochondrial dysfunction. These effects highlight the compound’s potential as a tool for studying cellular responses to chemical stressors.
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-4’-fluorobenzophenone involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, altering their conformation and activity. For example, its binding to cytochrome P450 enzymes can inhibit their catalytic function, leading to the accumulation of substrates and the formation of reactive oxygen species . Additionally, 3-Chloro-4’-fluorobenzophenone can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4’-fluorobenzophenone can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products may exhibit different biological activities compared to the parent compound. Long-term exposure to 3-Chloro-4’-fluorobenzophenone in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of 3-Chloro-4’-fluorobenzophenone in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the formation of reactive metabolites . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3-Chloro-4’-fluorobenzophenone is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. It undergoes phase I metabolism, leading to the formation of hydroxylated metabolites, which can further undergo conjugation reactions in phase II metabolism . These metabolic transformations can affect the compound’s biological activity and toxicity. The interaction with metabolic enzymes also influences the overall metabolic flux and the levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of 3-Chloro-4’-fluorobenzophenone within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes and may be transported by specific transporters or binding proteins . Its distribution within tissues depends on factors such as lipophilicity and binding affinity to cellular components. The accumulation of 3-Chloro-4’-fluorobenzophenone in certain tissues can lead to localized effects, which are important for understanding its pharmacokinetics and toxicity.
Subcellular Localization
The subcellular localization of 3-Chloro-4’-fluorobenzophenone can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of the compound may direct it to specific organelles, where it can interact with local biomolecules and exert its effects. Understanding the subcellular localization is crucial for elucidating the mechanisms underlying its biological activities.
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-4’-fluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of 3-Chloro-4’-fluorobenzophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: 3-Chloro-4’-fluorobenzophenone can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in 3-Chloro-4’-fluorobenzophenone can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Various substituted benzophenones depending on the nucleophile used.
Reduction: 3-Chloro-4’-fluorobenzhydrol.
Oxidation: 3-Chloro-4’-fluorobenzoic acid.
科学研究应用
3-Chloro-4’-fluorobenzophenone is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.
相似化合物的比较
4-Chlorobenzophenone: Similar structure but lacks the fluorine atom.
4-Fluorobenzophenone: Similar structure but lacks the chlorine atom.
3,4-Dichlorobenzophenone: Contains two chlorine atoms instead of one chlorine and one fluorine.
Uniqueness: 3-Chloro-4’-fluorobenzophenone is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical and physical properties. This dual substitution can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable in specific research and industrial applications.
属性
IUPAC Name |
(3-chlorophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVJTJNBKASBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630657 | |
| Record name | (3-Chlorophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2192-35-0 | |
| Record name | (3-Chlorophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


